3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d][1,2]oxazole core, which is a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and halogens for substitution reactions. .
Scientific Research Applications
3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2]oxazole derivatives, such as:
- 3-(4-chlorophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 3-(4-methylphenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione These compounds share a similar core structure but differ in the substituents attached to the pyrrolo[3,4-d][1,2]oxazole ring. The unique combination of substituents in 3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione gives it distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-phenyl-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12(2)21-19(24)16-17(13-8-10-15(11-9-13)23(26)27)22(28-18(16)20(21)25)14-6-4-3-5-7-14/h3-12,16-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXLHONTKXYEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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